E7974

Hemiasterlin In Vivo Efficacy Toxicity

E7974 is a synthetic hemiasterlin analog that preferentially binds α-tubulin, a mechanism distinct from taxanes and vinca alkaloids that target β-tubulin. This unique profile allows it to circumvent β-tubulin mutation-mediated resistance and evade P-glycoprotein (P-gp) drug efflux, retaining potency in multidrug-resistant cell lines. It is a critical tool for studying tubulin isotype-specific pharmacology, overcoming MDR, and evaluating next-line therapies in taxane-resistant cancer models.

Molecular Formula C24H43N3O4
Molecular Weight 437.6 g/mol
CAS No. 610787-07-0
Cat. No. B1684093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7974
CAS610787-07-0
SynonymsE-7974;  E 7974;  E7974.
Molecular FormulaC24H43N3O4
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C
InChIInChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1
InChIKeyFWYMMXUDTATKLG-PGLMLKKXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





E7974 for Scientific Research and Procurement: Compound Identity and Core Characteristics


E7974 (CAS: 610787-07-0) is a synthetic analog of the marine sponge natural product hemiasterlin, developed by Eisai as a potent antimitotic and potential antineoplastic agent [1]. It binds to the Vinca domain on tubulin, inhibiting tubulin polymerization and microtubule assembly, leading to mitotic arrest and cellular apoptosis [1]. Preclinical studies demonstrate low nanomolar growth inhibitory potency against a wide range of human cancer cell lines and significant in vivo antitumor activity in multiple xenograft models [2].

Why Generic Substitution of E7974 with Other Tubulin Inhibitors Is Scientifically Unsound


E7974 possesses a unique mechanistic profile that distinguishes it from other tubulin-binding agents, making direct substitution with in-class compounds scientifically unsound. Unlike taxanes and vinca alkaloids, E7974 preferentially binds to α-tubulin, representing an uncommon mechanism of action that may circumvent resistance pathways associated with β-tubulin mutations [1]. Furthermore, E7974 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a key contributor to both intrinsic and acquired multidrug resistance, whereas many commonly used antimicrotubule agents are effectively effluxed by P-gp [1]. These differentiating characteristics are supported by quantitative evidence presented below.

E7974 Quantitative Differentiation Guide: Comparative Efficacy, Resistance Profile, and Binding Data


E7974 vs. Parental Hemiasterlin: Improved In Vivo Efficacy and Toxicity Profile

E7974 was developed as a synthetic analog with an improved in vivo efficacy and toxicity profile compared with the original hemiasterlin, representing a key optimization for translational development [1].

Hemiasterlin In Vivo Efficacy Toxicity Antitumor

E7974 Retains Potency in Paclitaxel-Resistant Cancer Cells Harboring β-Tubulin Mutations

E7974 retains strong potency in paclitaxel-resistant ovarian cancer cells whose resistance is based on mutations in beta-tubulin, whereas paclitaxel shows significantly reduced activity [1].

Paclitaxel Resistance β-Tubulin Mutations Multidrug Resistance Ovarian Cancer

E7974 Tubulin Polymerization Inhibition: IC50 Values Comparable to Vinblastine

E7974 inhibits polymerization of purified tubulin in vitro with IC50 values similar to those of vinblastine, a clinically established vinca alkaloid [1]. This provides a quantitative benchmark for its tubulin-targeting potency.

Tubulin Polymerization IC50 Vinblastine Microtubule Dynamics

E7974 Is a Poor Substrate for P-glycoprotein, Bypassing Multidrug Resistance

Unlike taxanes and vinca alkaloids, E7974 is a poor substrate for the P-glycoprotein drug efflux pump and retains strong potency in cells which overexpress PgP, suggesting a clinical advantage over many existing tubulin-based agents that are largely ineffective against MDR tumors [1].

P-glycoprotein Multidrug Resistance Efflux Pump Taxane Resistance

E7974 Clinical MTD and PK Profile: A Quantitative Baseline for Translational Studies

In a Phase I trial, the maximum tolerated dose (MTD) of E7974 was established at 0.45 mg/m², with pharmacokinetic analysis showing a fast and moderately large distribution (37.95-147.93 L), slow clearance (2.23-7.15 L/h), and a half-life of 10.4-30.5 hours [1]. These data provide a clinical reference point for translational research and formulation development.

Phase I MTD Pharmacokinetics Solid Tumors

Optimal Research and Industrial Application Scenarios for E7974


Investigating α-Tubulin Preferential Binding and Its Biological Consequences

Use E7974 as a tool compound to study the biological effects of preferential α-tubulin binding, an uncommon mechanism among tubulin inhibitors [1]. This is particularly relevant for research aimed at understanding tubulin isotype-specific pharmacology and overcoming resistance mediated by β-tubulin mutations [1].

Studying P-glycoprotein-Mediated Multidrug Resistance and Its Circumvention

Employ E7974 in cell lines overexpressing P-glycoprotein to investigate mechanisms of multidrug resistance and evaluate strategies to bypass P-gp-mediated drug efflux. E7974's poor substrate status for P-gp makes it a valuable comparator to other antimitotic agents that are effectively effluxed [1].

Evaluating Efficacy in Taxane-Resistant Cancer Models

Apply E7974 in preclinical models of taxane-resistant cancers, particularly those harboring β-tubulin mutations or P-gp overexpression, to assess its potential as a next-line therapeutic candidate. E7974 retains strong activity in paclitaxel-resistant ovarian cancer cells [1].

Reference Standard for Hemiasterlin Analog Development and Optimization

Use E7974 as a benchmark compound in the development of novel hemiasterlin analogs or antibody-drug conjugates (ADCs) utilizing hemiasterlin-based payloads. Its well-characterized in vitro and in vivo profile, including its improved toxicity profile relative to parental hemiasterlin [1], provides a solid foundation for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7974

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.